(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of 148.16 g/mol. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) that play a crucial role in cancer progression and treatment.
The synthesis of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol can be achieved through several methods, including cyclization reactions involving pyrrole derivatives. A common synthetic pathway involves the reaction of pyrrole with suitable electrophiles, such as acyl halides or isocyanates, followed by subsequent steps to introduce the methanol group.
The molecular structure of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol features a pyrrole ring fused to a pyridine ring. The specific arrangement of atoms contributes to its chemical properties and biological activity.
(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol participates in various chemical reactions due to its functional groups. Notably, it can undergo:
These reactions often require specific conditions such as temperature control, catalysts (e.g., acid or base), and solvents that facilitate the desired transformation while minimizing side reactions.
The primary mechanism of action for (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is through the inhibition of fibroblast growth factor receptors (FGFRs).
The physical and chemical properties of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol contribute significantly to its functionality.
(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has several significant applications:
The pyrrolo[2,3-b]pyridine scaffold—a bicyclic heterocycle fusing pyrrole and pyridine rings—has evolved from obscurity to a privileged structure in medicinal chemistry. Early interest emerged from natural product isolations, exemplified by nucleoside antibiotics like tubercidin from Streptomyces species, which featured the 7-deazapurine structure (a related pyrrolopyrimidine analog) and demonstrated antitumor properties [8]. The scaffold’s synthetic exploration accelerated in the 1970s, with foundational methods like the Troger–Cook reaction enabling access to diverse derivatives. This period established the core as a bioisostere of purines, capable of mimicking adenosine triphosphate (ATP) in kinase interactions while offering enhanced metabolic stability and tunable electronics due to its electron-deficient pyridine moiety [3] [8].
The strategic incorporation of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol derivatives reflects a deliberate medicinal chemistry evolution. This functional group (–CH₂OH) at the 2-position enhances hydrogen-bonding capacity and serves as a synthetic handle for further derivatization. For instance, early analogs without the hydroxymethyl group showed modest kinase affinity, but its introduction significantly improved potency against targets like BRAF and FLT3 by enabling additional polar interactions within the ATP-binding cleft [1] [4]. FDA-approved drugs (e.g., Ruxolitinib, Tofacitinib) containing related pyrrolopyridine/pyrrolopyrimidine cores validated the scaffold’s clinical relevance, spurring focused optimization of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol-based compounds [8].
Table 1: Key Milestones in Pyrrolo[2,3-b]pyridine-Based Drug Development
Time Period | Development Phase | Representative Compound/Class | Therapeutic Application |
---|---|---|---|
1960s–1970s | Natural Product Isolation | Tubercidin, Toyocamycin | Antitumor antibiotics (preclinical) |
1980s–1990s | Synthetic Methodologies | 2,4-Disubstituted derivatives | Kinase inhibitor prototypes |
2000s–2010s | Scaffold Optimization | Vemurafenib analogs (e.g., Compound 35 [1]) | BRAFV600E inhibition (IC₅₀: 0.08 µM) |
2020s–Present | Targeted Derivatives | (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol-based inhibitors (e.g., CM5 [4]) | FLT3-ITD inhibition (IC₅₀: 0.64 µM) |
Fused heterocycles like pyrrolo[2,3-b]pyridine excel as kinase inhibitors due to their three-dimensional topology and electronic versatility. The scaffold’s nitrogen atoms create a "hydrogen-bonding pharmacophore": the pyridinic N1 interacts with hinge-region residues (e.g., Val471 in BRAFV600E), while the pyrrolic N–H or C=O groups form contacts with catalytic lysines or gatekeeper residues [1] [7]. The (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol moiety amplifies this by positioning its hydroxymethyl group to form critical H-bonds with residues like Asp594 in BRAF or Asp698 in FLT3—interactions often absent in simpler heterocycles [1] [4].
Computational analyses reveal why this scaffold outperforms monocyclic analogs. WaterMap simulations show that pyrrolo[2,3-b]pyridine displaces high-energy water molecules in hydrophobic kinase pockets (e.g., the DFG motif region), lowering binding entropy [10]. Density Functional Theory (DFT) studies on (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol derivatives indicate narrow HOMO–LUMO gaps (ΔE ≈ 4–5 eV), enhancing charge transfer to key amino acids like Lys483 in BRAF [7]. Molecular electrostatic potential (MEP) maps further demonstrate localized negative charge at the pyridine N atom and positive charge at the pyrrole NH, facilitating complementary interactions with kinase domains [7].
Oncogenic Targets Effectively Addressed:
Table 2: Structural Advantages of Pyrrolo[2,3-b]pyridine vs. Related Heterocycles in Kinase Binding
Scaffold | H-Bond Acceptor Sites | H-Bond Donor Sites | Key Kinase Interactions | Limitations |
---|---|---|---|---|
Pyrrolo[2,3-b]pyridine | 2–3 (N1, C=O) | 1–2 (N–H, –CH₂OH) | Dual hinge binding + catalytic residue contact | Moderate metabolic oxidation |
Pyridine | 1 (N) | 0 | Single hinge interaction | Low potency; poor selectivity |
Imidazopyridine | 2–3 | 1 | Moderate hinge engagement | Susceptible to CYP3A4 oxidation |
Purine | 3–4 | 1–2 | Broad interactions | High polarity; poor membrane permeability |
The (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol group thus acts as a "molecular keystone": its small size avoids steric clashes in compact pockets (e.g., JAK3’s glycine-rich loop), while its alcohol provides a versatile handle for prodrug design or solubility enhancement. Recent work shows its efficacy in overcoming drug resistance—e.g., FLT3D835Y mutants—by enabling deeper penetration into the hydrophobic back pocket [4] [6]. This positions it as an indispensable tool for next-generation kinase therapeutics.
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